N-Fmoc-N-methyl-(S)-2-propargylglycine
Description
Significance as a Chemically Modified Unnatural Amino Acid Derivative
N-Fmoc-N-methyl-(S)-2-propargylglycine is classified as a chemically modified unnatural amino acid derivative. Unnatural amino acids are those that are not among the 20 common proteinogenic amino acids. Their incorporation into peptides allows for the introduction of novel chemical properties and biological activities that are not accessible with the standard amino acid repertoire. nih.gov
The "unnatural" character of this compound is defined by two key modifications: N-methylation and the propargyl glycine (B1666218) side chain.
N-Methylation: The presence of a methyl group on the amide nitrogen of the peptide backbone is a strategic modification. nih.gov This seemingly small addition can have profound effects on the resulting peptide's conformation and biological properties. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, which often target the amide bonds of the peptide backbone. acs.org This enhanced metabolic stability is a highly desirable trait for therapeutic peptides. researchgate.net Furthermore, N-methylation can improve a peptide's cell permeability and bioavailability by reducing the number of hydrogen bond donors and increasing its lipophilicity. nih.govnih.gov
Propargyl Glycine Side Chain: The propargyl group (a three-carbon chain with a terminal alkyne) is a bioorthogonal chemical handle. This means it is chemically inert within biological systems but can be selectively reacted with a specific partner, typically an azide-containing molecule, through a reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nbinno.comiris-biotech.de The ability to introduce an alkyne group into a peptide at a specific position is of immense value for subsequent modifications. chemimpex.com
The combination of these features in this compound makes it a highly significant building block for creating peptides with enhanced therapeutic potential and for studying biological processes.
Role in Advanced Chemical Synthesis Strategies for Bioconjugation and Peptide Engineering
The unique structure of this compound makes it a pivotal component in advanced chemical synthesis strategies, particularly in the fields of bioconjugation and peptide engineering. chemimpex.com
Peptide Engineering:
In peptide engineering, the goal is to design and synthesize peptides with specific, predetermined properties. The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) allows for precise control over the peptide's structure and function. chemimpex.com The N-methyl group can be used to fine-tune the peptide's conformation and improve its pharmacokinetic profile. nih.gov By strategically placing this modified amino acid within a peptide sequence, researchers can create analogues of biologically active peptides with improved stability and efficacy. researchgate.net
Bioconjugation:
Bioconjugation is the process of covalently linking two biomolecules, or a biomolecule and a synthetic molecule. The propargyl group of this compound is a key enabler of bioconjugation through click chemistry. chemimpex.com Once the peptide containing the propargylglycine (B1618536) residue is synthesized, the alkyne handle can be used to attach a wide variety of molecules, such as:
Fluorescent dyes or imaging agents: for tracking the location and interactions of the peptide in biological systems. chemimpex.com
Drug molecules: to create targeted drug delivery systems where the peptide acts as a guiding missile to deliver the drug to a specific site in the body. nbinno.com
Polyethylene (B3416737) glycol (PEG) chains: to increase the solubility and circulation half-life of the peptide.
Other biomolecules: such as proteins or nucleic acids, to create novel hybrid materials.
The CuAAC reaction is highly efficient and specific, meaning it can be performed in complex biological mixtures without interfering with other functional groups. iris-biotech.de This makes the propargyl group an ideal tool for the precise and reliable modification of peptides.
Below is an interactive data table summarizing the key features and applications of this compound.
| Feature | Description | Significance in Research |
| Fmoc Protecting Group | A base-labile protecting group for the α-amino group. | Essential for stepwise peptide synthesis on a solid support (SPPS). |
| N-Methyl Group | A methyl group attached to the backbone amide nitrogen. | Enhances metabolic stability, increases cell permeability, and improves bioavailability of peptides. nih.govnih.gov |
| (S)-2-propargylglycine | An unnatural amino acid with a propargyl side chain (containing a terminal alkyne). | Provides a bioorthogonal handle for "click chemistry," enabling highly specific and efficient bioconjugation. nbinno.comiris-biotech.de |
| Stereochemistry | The (S)-configuration at the α-carbon. | Corresponds to the L-amino acids commonly found in nature, ensuring proper integration into peptide structures. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWNESNVRWMEI-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of N-Methylated Propargylglycine (B1618536) Derivatives
The creation of enantiomerically pure N-methylated amino acids such as N-Fmoc-N-methyl-(S)-2-propargylglycine relies on precise control of stereochemistry during synthesis. This is crucial as the biological activity of peptides and small molecules is often dictated by the specific stereoisomer of the constituent amino acids.
Asymmetric Synthesis Approaches for Unnatural Amino Acids
The asymmetric synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry, providing access to novel molecular scaffolds. researchgate.net Methodologies for achieving this can be broadly categorized into several approaches, including the stereoselective hydrogenation of chiral dehydro amino acid precursors, the use of chiral glycine (B1666218) equivalents for alkylation, and both nucleophilic and electrophilic amination of chiral carbonyl compounds. researchgate.net
For propargylglycine derivatives, a key strategy involves the asymmetric alkynylation of imines. nih.gov One prominent method utilizes Ellman's chiral sulfinamide, which condenses with various aldehydes to form chiral N-sulfinylimines. These intermediates can then react with acetylides, such as (trimethylsilyl)ethynyllithium, to produce diastereomerically pure N-sulfinyl propargylamines, which serve as precursors to the final amino acid. beilstein-journals.org This approach allows for the introduction of diverse side chains, analogous to those found in natural amino acids. beilstein-journals.org
Chiral Auxiliary-Based Methodologies (e.g., Ni(II) Schiff base complexes)
A powerful and widely adopted methodology for the asymmetric synthesis of tailor-made α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. ehu.esnih.gov This approach, pioneered by Belokon', utilizes a chiral tridentate ligand, often derived from proline, which coordinates with Ni(II) and a glycine Schiff base to form a square-planar complex. nih.govresearchgate.net This complex acts as a chiral nucleophilic glycine equivalent.
The synthesis proceeds through the alkylation of this chiral Ni(II) complex. nih.gov The steric hindrance provided by the chiral ligand directs the incoming electrophile, such as propargyl bromide, to one face of the complex, resulting in a highly diastereoselective reaction. nih.gov Subsequent acidic hydrolysis disassembles the complex, releasing the desired α-amino acid with high enantiomeric purity and allowing for the recovery and reuse of the chiral auxiliary. nih.govmdpi.com This methodology has been successfully applied to the synthesis of a wide array of α-amino acids, including those with alkenyl and other functionalized side chains. nih.govresearchgate.net
| Step | Description | Key Reagents | Typical Yield/Selectivity |
| 1 | Formation of the Chiral Ni(II) Glycine Complex | Glycine, Chiral tridentate ligand (e.g., (S)-BPB), Ni(NO₃)₂·6H₂O | High Yield |
| 2 | Diastereoselective Alkylation | Ni(II) complex, Propargyl bromide, Base (e.g., NaOH or NaOMe) | 70-95% yield, >95% de |
| 3 | Hydrolysis and Product Isolation | Alkylated complex, Aqueous HCl | High Yield |
| 4 | N-Fmoc Protection | Free amino acid, Fmoc-OSu | >80% yield |
Palladium-Catalyzed Annulation Routes for N-Methyl Amino Acids
While palladium catalysis is a versatile tool in modern organic synthesis, its application to the direct N-methylation of amino acids via annulation is less common. More prevalent are palladium-catalyzed C-H functionalization reactions, which allow for the late-stage modification of amino acid side chains. acs.orgacs.org For instance, N-protected amino acids can be subjected to stereoselective β-functionalization using a directing group, which can introduce various substituents. acs.org
In the context of propargyl derivatives, palladium catalysis is frequently employed in reactions such as the Sonogashira cross-coupling to modify the alkyne terminus or in nucleophilic substitutions of propargylic carbonates. researchgate.netresearchgate.net While not a direct N-methylation strategy, these palladium-catalyzed transformations are crucial for derivatizing the propargylglycine scaffold. The direct synthesis of N-methyl amino acids often relies on other methodologies as outlined in the subsequent sections.
N-Methylation Strategies for Amino Acids within Peptide Synthesis Contexts
N-methylation of amino acids is a key modification in peptide chemistry to enhance properties such as metabolic stability, membrane permeability, and conformational rigidity. nih.govresearchgate.net Several methods have been developed to achieve this transformation, either by synthesizing the N-methylated amino acid prior to peptide synthesis or by performing the methylation on the peptide chain.
Unified Approaches to N-Methyl Derivatives via 5-Oxazolidinones
A highly efficient and unified approach for the synthesis of N-methyl amino acids proceeds through the formation of a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.net This method is applicable to a wide range of amino acids, including those with reactive side chains that require protection. researchgate.net The process begins with an N-protected amino acid, typically with an Fmoc or Cbz group, which is reacted with formaldehyde or paraformaldehyde in the presence of an acid catalyst to form the 5-oxazolidinone ring. researchgate.netscispace.com
This cyclic intermediate is then subjected to reductive cleavage to yield the N-methylated amino acid. researchgate.net Common reducing agents include triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) or catalytic hydrogenation. researchgate.netscispace.com More recently, the use of Lewis acids such as AlCl₃ or ZnBr₂ has been shown to improve the efficiency and environmental friendliness of the reductive opening. nih.gov This strategy is highly effective for preparing Fmoc-N-methyl-α-amino acids suitable for solid-phase peptide synthesis. nih.gov
| N-Protecting Group | Oxazolidinone Formation Reagents | Reductive Cleavage Reagents | General Yield | Reference |
| Fmoc | Paraformaldehyde, p-TsOH | Et₃SiH, TFA | High | researchgate.net |
| Cbz | Paraformaldehyde, p-TsOH | H₂, Pd/C | Good | researchgate.net |
| Bsmoc | Paraformaldehyde, p-TsOH, Microwave | Et₃SiH, TFA | 80-93% | scispace.com |
| Fmoc | Paraformaldehyde, p-TsOH | Et₃SiH, AlCl₃/ZnBr₂ | High | nih.gov |
Alkylation Methodologies (e.g., Biron-Kessler method with dimethyl sulfate or methyl iodide)
Direct alkylation of a protected amino acid or a peptide is another common strategy for N-methylation. The Biron-Kessler method is a notable example, particularly for its application in solid-phase peptide synthesis. nih.govacs.org This procedure involves a three-step sequence:
Amine Activation: The primary amine of the N-terminal amino acid on the solid support is activated by reaction with an arylsulfonyl chloride, typically 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govacs.org
N-Methylation: The resulting sulfonamide is then N-methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org
Deprotection: The o-NBS group is subsequently removed to reveal the N-methylated amine, which is then ready for coupling with the next amino acid in the peptide sequence. nih.gov
This method has been optimized to be rapid and efficient, allowing for the selective N-methylation of peptides on a solid support in a short amount of time. nih.gov For solution-phase synthesis, N-alkylation of N-arylsulfonylamino esters with dimethyl sulfate and DBU, followed by a non-racemizing SN2-type saponification with lithium iodide, provides a convenient route to N-methylamino acids compatible with Fmoc-based synthesis. acs.org
Solid-Phase N-Methylation Protocols
The incorporation of an N-methyl group into a peptide backbone can enhance bioavailability and metabolic stability. nih.govacs.org Solid-phase N-methylation offers a practical route for synthesizing N-methylated amino acids like this compound directly on a resin support.
A prevalent and effective method for on-resin N-methylation is a three-step procedure based on the work of Miller and Scanlan, and further refined by Biron and Kessler. nih.govacs.orgnih.gov This protocol involves:
Amine Protection: The free amine of the resin-bound amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This activating group increases the acidity of the N-H proton, facilitating the subsequent methylation step. acs.orgacs.org
Methylation: The activated nitrogen is then methylated. Common alkylating agents include dimethyl sulfate or methyl iodide, used in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.orgnih.gov The use of DBU is often favored due to its cost-effectiveness and efficiency. acs.orgnih.gov
Deprotection: The o-NBS group is removed using a thiol, typically mercaptoethanol, to liberate the N-methylated amine. nih.gov
This entire sequence is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and its associated side-chain protecting groups (e.g., Boc, Trt, t-Bu). acs.orgacs.org Optimized protocols can perform this three-step N-methylation in as little as 35 minutes on the solid support. nih.gov The resulting N-methylated amino acid is then ready for the coupling of the next residue, although this step can be sterically hindered and may require specialized coupling reagents like HATU or PyBroP for high efficiency. peptide.comspringernature.com
| Strategy | Key Reagents | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Biron-Kessler Method (based on Fukuyama/Miller-Scanlan) | 1. o-NBS-Cl 2. Dimethyl sulfate or Methyl iodide, DBU 3. Mercaptoethanol | High yield and purity; Compatible with Fmoc-SPPS; Can be performed rapidly on solid support. | Three-step process adds to the synthesis cycle time. | nih.govacs.orgnih.gov |
| Direct Alkylation (less common for primary synthesis) | Methylating agent (e.g., methyl iodide) and a base. | Simpler, fewer steps. | Risk of over-methylation and side reactions; less selective. | springernature.com |
Utilization of Temporary and Reusable Protecting Groups (e.g., 2-Chlorotrityl Chloride Resin)
The choice of solid support is critical in SPPS. The 2-chlorotrityl chloride (2-CTC) resin is particularly well-suited for the synthesis of N-methylated amino acids and protected peptide fragments. nih.govresearchgate.net Its primary advantage lies in the extreme acid sensitivity of the ester linkage formed between the resin and the C-terminus of the first amino acid. researchgate.net
Key features of using 2-CTC resin in this context include:
Mild Cleavage Conditions: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions, such as with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetic acid/trifluoroethanol/DCM mixtures. nih.govresearchgate.net These conditions are gentle enough to leave acid-labile side-chain protecting groups (like t-butyl) intact, allowing for the synthesis of fully protected peptide fragments. researchgate.net
Suppression of Side Reactions: The steric bulk of the trityl group helps to minimize diketopiperazine formation, a common side reaction with dipeptides linked to other resins like Wang resin. researchgate.net Furthermore, racemization is avoided during the initial loading of the Fmoc-amino acid, as carboxyl group activation is not required.
Temporary Carboxyl Protection: In the synthesis of individual Fmoc-N-Me-amino acids, the 2-CTC resin acts as a temporary and reusable protecting group for the carboxylic acid. nih.govresearchgate.netsemanticscholar.org The amino acid is anchored to the resin, N-methylated as described previously, re-protected with Fmoc, and then cleaved, yielding the desired building block ready for incorporation into a peptide sequence. nih.gov
The process for synthesizing an Fmoc-N-methyl amino acid using 2-CTC resin typically involves anchoring the Fmoc-amino acid to the resin, removing the Fmoc group, performing the o-NBS-based methylation, re-introducing the Fmoc group, and finally cleaving the product from the resin. nih.gov
Fmoc Protecting Group Management and Orthogonality
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for orthogonal protection schemes. wikipedia.orgamericanpeptidesociety.orgpublish.csiro.au
Compatibility with Solid-Phase Peptide Synthesis Protocols
This compound is fully compatible with standard Fmoc/tBu SPPS protocols. nih.govacs.org The Fmoc group is removed under standard basic conditions, and the propargyl and N-methyl groups are stable throughout the synthesis, including the final cleavage with strong acid. nih.govaltabioscience.com
However, the incorporation of N-methylated amino acids presents a challenge due to steric hindrance at the secondary amine. Standard coupling conditions may be inefficient. peptide.com To achieve high coupling yields onto an N-methylated residue, more potent coupling reagents are often required. Reagents such as HATU, PyBroP, and PyAOP are frequently employed to overcome the reduced reactivity of the N-methylated N-terminus. peptide.com Monitoring the coupling reaction is also important, as standard ninhydrin tests are ineffective for secondary amines; alternative tests like the bromophenol blue test are used instead. peptide.com
Mitigation of Undesired Fmoc Deprotection or Migration
While robust, the Fmoc group is not without its challenges. Undesired side reactions can occur during the piperidine-mediated deprotection step.
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered succinimide ring (aspartimide) during Fmoc deprotection. acs.org This can lead to racemization and the formation of β-peptides upon ring opening. acs.org
DBF Adduct Formation: The dibenzofulvene (DBF) byproduct generated during Fmoc cleavage can react with the newly deprotected N-terminal amine if not effectively scavenged by the deprotection base. google.com
To mitigate these issues, several strategies have been developed:
Use of Alternative Bases: While piperidine is standard, other bases can reduce side reactions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with a scavenger, can be used for more efficient deprotection in difficult sequences, though it may increase aspartimide formation. google.comnih.gov Piperazine has been shown to reduce aspartimide formation compared to piperidine. google.com For sensitive sequences, milder conditions like 50% morpholine in DMF may be employed. nih.gov
Addition of Scavengers: Adding agents like hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress aspartimide formation. google.com
Optimized Reaction Conditions: Microwave-assisted deprotection can significantly shorten reaction times, which can help minimize the duration of exposure to basic conditions and thus reduce the potential for side reactions. google.com
Advanced Chemical Derivatization Pathways of the Propargyl Moiety
The propargyl group (a terminal alkyne) of this compound is a highly versatile functional handle for a wide range of chemical modifications. mdpi.comnih.gov Its reactivity allows for the introduction of diverse functionalities into peptides, both on-resin and in solution.
Click Chemistry (CuAAC): The most prominent application of the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. medchemexpress.commedchemexpress.com This allows for the straightforward conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, polymers, or other peptides.
A³-Coupling Reaction: The terminal alkyne can participate in multicomponent reactions, such as the A³ (Aldehyde-Alkyne-Amine) coupling. This copper-catalyzed reaction can be used to construct complex side chains, for example, by creating constrained lysine mimetics directly on the solid phase. vub.be
Metal-Catalyzed Cyclizations: The propargyl group can be activated by transition metals like gold(I) to undergo intramolecular cyclization with other nucleophiles within the peptide, such as an N-terminal amine or a lysine side chain. nih.gov This provides a powerful method for creating cyclic peptides with novel architectures under mild conditions. nih.gov
Propargylation Reactions: The alkyne moiety itself can be further elaborated. For instance, it can undergo Barbier-type propargylation reactions with aldehydes to form homopropargylic alcohols, adding further complexity to the side chain. mdpi.comnih.gov
The ability to perform these derivatizations on a peptide containing N-methyl-(S)-2-propargylglycine opens up vast possibilities for creating peptidomimetics with tailored properties, enhanced stability, and novel biological functions.
Sonogashira Cross-Coupling Reactions for Functionalization
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The terminal alkyne of this compound is a suitable substrate for this transformation, offering a direct route to introduce aromatic and vinylic substituents at the propargylic position.
While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the reaction is broadly applicable to a wide range of terminal alkynes and aryl halides. nih.govmdpi.com The general scheme for such a reaction would involve the coupling of the this compound with an aryl or vinyl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in a suitable solvent like DMF or an amine solvent like triethylamine. mdpi.com
The functionalization of propargylic amines through Sonogashira coupling has been successfully employed in the combinatorial synthesis of inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO). researchgate.net In these studies, various iodoarenes were coupled with propargyl amines to generate a library of arylpropynylamines. researchgate.net This highlights the potential of the Sonogashira reaction to create a diverse range of derivatives from a single propargylated amino acid precursor. The reaction conditions are generally mild and tolerate a variety of functional groups on the aryl halide, allowing for the introduction of diverse chemical moieties. researchgate.net
The successful application of Sonogashira coupling to other Fmoc-protected amino acids with terminal alkynes further supports its feasibility for this compound. For instance, palladium-catalyzed coupling reactions of propargylglycine derivatives have been utilized in the synthesis of branched peptides.
A3-Reaction for Nε-Alkylated Propargylamine Amino Acids as Lysine Mimetics
A significant application of N-Fmoc-protected propargylglycine derivatives is in the synthesis of constrained Nε-alkylated lysine mimetics through a one-pot, three-component reaction known as the A3-coupling (Aldehyde-Alkyne-Amine) reaction. vub.benih.govnih.govresearchgate.net This copper(I)-catalyzed reaction involves the condensation of the terminal alkyne of an N-Fmoc-protected propargylglycine, such as N-Fmoc-L-propargylglycine, with an aldehyde (typically formaldehyde) and a secondary amine. vub.benih.gov This methodology provides a straightforward and efficient route to a diverse set of N-Fmoc protected amino acid derivatives that mimic the structure of Nε-alkylated lysine. vub.benih.gov
The reaction proceeds smoothly at room temperature in a solvent like acetonitrile, with copper(I) iodide (CuI) as the catalyst. vub.be The use of aqueous formaldehyde is often preferred as it can limit the formation of allene side products. vub.be A wide array of secondary amines can be utilized in this reaction, leading to a structurally diverse library of lysine mimetics. vub.benih.gov The reaction has been shown to be efficient, with full consumption of the starting N-Fmoc-L-propargylglycine often observed within an hour for many amines. vub.be However, more sterically hindered amines may require longer reaction times. vub.be
The A3-coupling reaction has also been successfully applied in the context of solid-phase peptide synthesis (SPPS), allowing for the direct installation of substituted propargylamines onto a growing peptide chain. vub.benih.gov This convergent approach is highly valuable for the efficient synthesis of peptides containing these modified lysine residues.
The versatility of the A3-coupling reaction in generating a diverse set of Nε-alkylated propargylamine amino acids from N-Fmoc-L-propargylglycine is demonstrated by the variety of secondary amines that have been successfully employed.
| Secondary Amine | Product Yield (%) | Reference |
|---|---|---|
| Dimethylamine | 90 | vub.be |
| Diethylamine | 88 | vub.be |
| N-Methylbenzylamine | 86 | vub.be |
| Morpholine | 82 | vub.be |
| N-Methylcyclohexylamine | 86 | vub.be |
| Dibenzylamine | 78 | vub.be |
| Piperidine | 75 | vub.be |
Integration into Peptide and Protein Systems
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling peptides in a stepwise fashion. nih.gov It allows for the precise, site-specific introduction of non-canonical amino acids like N-Fmoc-N-methyl-(S)-2-propargylglycine into a growing peptide chain immobilized on a solid support. nih.gov
The most widely used method for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govrsc.org This approach utilizes the base-labile Fmoc group for the protection of the α-amine of the incoming amino acid and acid-labile protecting groups, such as tert-butyl (tBu), for amino acid side chains. nih.gov The mild conditions of the Fmoc/tBu strategy make it compatible with a wide range of modified amino acids, including those with sensitive functionalities like the alkyne in propargylglycine (B1618536). nih.gov
However, the incorporation of N-methylated amino acids introduces specific challenges. A significant side reaction in SPPS is the formation of diketopiperazine (DKP), which occurs at the dipeptide stage and leads to chain termination. nih.gov Sequences containing N-methyl amino acids are particularly prone to this side reaction. nih.gov To mitigate DKP formation and other side reactions like aspartimide formation, optimized Fmoc-removal strategies have been developed. nih.govnih.gov For instance, using a reagent cocktail such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF) solution. nih.govnih.gov Such optimized deprotection steps are critical for the successful synthesis of peptides containing this compound.
The N-methyl group on the α-amine significantly increases steric bulk, which hinders the acylation reaction during peptide bond formation. cem.comresearchgate.net Standard coupling conditions are often inefficient, leading to low yields and deletion sequences. sci-hub.ru To overcome this, highly efficient coupling reagents are required.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that has proven effective for coupling sterically hindered amino acids, including N-methylated ones. peptide.commerckmillipore.com It forms a highly reactive OAt-ester intermediate, facilitating the amide bond formation. merckmillipore.com
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is even more reactive than many uronium-based reagents. peptide.comthieme-connect.de It is particularly well-suited for difficult couplings involving N-methyl amino acids where other reagents may fail. peptide.comthieme-connect.debachem.com The choice of reagent and reaction conditions, such as temperature and reaction time, must be carefully optimized for each specific coupling step involving this compound.
Below is a table comparing common coupling reagents used for N-methyl amino acids.
| Coupling Reagent | Class | Key Features | Base Required |
| HATU | Uronium/Aminium Salt | Highly efficient for hindered couplings; forms reactive OAt-esters. peptide.commerckmillipore.com | Yes (e.g., DIEA, NMM) |
| PyBroP | Phosphonium Salt | Extremely reactive, effective for N-methyl and other sterically demanding amino acids. peptide.combachem.com | Yes (e.g., DIEA) |
| BOP-Cl | --- | Reported to give good results for hindered N-methylated residues in solution. sci-hub.rupeptide.com | Yes |
| HBTU/TBTU | Uronium/Aminium Salt | Popular and efficient general coupling reagents, but can be less effective than HATU for N-methyl amino acids. peptide.combachem.com | Yes (e.g., DIEA) |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile. bachem.com | Yes (e.g., DIEA) |
The primary challenge in coupling N-methyl amino acids is the steric hindrance imposed by the methyl group on the amide nitrogen. cem.comresearchgate.net This steric clash slows down the reaction kinetics and can lead to incomplete coupling. Several strategies are employed to optimize yields:
Double or Triple Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents can help drive the reaction to completion. researchgate.net
Microwave-Enhanced SPPS: The application of microwave energy can accelerate difficult couplings by increasing the kinetic energy of the reactants, significantly shortening reaction times and improving yields for bulky amino acids. cem.com
Use of Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt peptide aggregation on the resin, improving solvent and reagent access to the reactive sites.
Monitoring Coupling Completion: Standard monitoring tests like the ninhydrin test are ineffective for secondary amines. The bromophenol blue test is a qualitative method used to confirm the completion of couplings to N-methyl amino acids. peptide.com
A major advantage of SPPS is the ability to introduce non-canonical amino acids at any desired position in the peptide sequence. nih.gov For this compound, this means a peptide can be designed with the N-methylated, alkyne-bearing residue placed at a specific site to serve a particular function. For example, it could be positioned at a site susceptible to enzymatic cleavage to enhance stability, or on the surface of a peptide to make the alkyne handle accessible for subsequent chemical modification via "click" chemistry.
Peptide Ligation Strategies and Fragment Assembly
For the synthesis of proteins or very long peptides (typically >50 amino acids), convergent strategies are often employed where smaller, fully protected peptide fragments are synthesized via SPPS and then joined together. nih.gov
Native Chemical Ligation (NCL) is the most prominent method for chemically joining two unprotected peptide fragments. nih.govwikipedia.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgnih.gov
When designing a synthesis that involves a peptide fragment containing this compound, several factors must be considered:
Chemical Compatibility: The alkyne group is generally stable and chemically inert to the standard NCL reaction conditions (aqueous buffer, neutral pH, presence of thiol additives). youtube.com This orthogonality is a key advantage, allowing the ligation to proceed without affecting the alkyne handle.
Ligation Site: The propargylglycine residue itself cannot act as the ligation site in a standard NCL reaction. The ligation must occur at a separate, compatible junction (e.g., an Xaa-Cys site).
Click-Assisted NCL (CAN): The presence of the alkyne handle opens up the possibility of advanced ligation strategies. In Click-Assisted Native Chemical Ligation (CAN), two peptide fragments can be pre-concentrated or templated through a copper-free click reaction (e.g., strain-promoted alkyne-azide cycloaddition or SPAAC) between the alkyne on one peptide and an azide on the other. nih.gov This templating effect can accelerate the subsequent NCL reaction, especially at low reactant concentrations. nih.gov
The integration of this compound thus provides not only beneficial physicochemical properties to the final peptide but also a versatile tool for advanced fragment assembly strategies.
Macrocyclization Strategies Employing Alkyne Moieties
Peptide macrocyclization is a widely used strategy to improve the stability, selectivity, and affinity of peptides by constraining their conformation. nih.gov The alkyne moiety of this compound is particularly amenable to modern cyclization techniques, offering a robust alternative to traditional lactamization. nih.govresearchgate.net
The most prominent method is the intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to bridge two parts of the peptide chain. bachem.comnih.gov To achieve this, a linear peptide precursor is synthesized containing both an alkyne-bearing residue, such as (S)-2-propargylglycine, and an azide-containing amino acid (e.g., azidonorleucine). peptide.com The subsequent intramolecular "click" reaction yields a heterodetic cyclopeptide where the triazole bridge acts as a stable and rigid isostere of the peptide bond. bachem.com This approach is highly efficient and compatible with a wide range of amino acid side chains. bachem.com
Furthermore, the N-methyl group on the amino acid backbone can aid in the cyclization process. By reducing the flexibility of the linear precursor and inducing turn-like structures, N-methylation can pre-organize the peptide for cyclization, leading to higher yields and reduced formation of undesired side products like cyclic dimers. nih.gov
Other alkyne-based macrocyclization strategies include the thiol-yne coupling, where the alkyne reacts with a cysteine residue under photo-induction, and Sonogashira coupling reactions. nih.govpeptide.comrsc.org
| Macrocyclization Strategy | Reacting Moieties | Resulting Linkage | Key Features | References |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne (e.g., from propargylglycine) + Azide | 1,4-disubstituted 1,2,3-triazole | Highly efficient, bioorthogonal, forms stable amide bond isostere. | bachem.comnih.govpeptide.com |
| Thiol-yne Coupling | Alkyne + Thiol (from Cysteine) | Thioether | Photo-induced reaction, can yield E/Z isomer mixtures. | nih.govrsc.org |
| Ring-Closing Alkyne Metathesis (RCAM) | Two Alkyne Groups | Alkyne | Molybdenum-mediated, used to constrain irregular secondary structures. | researchgate.net |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Carbon-Carbon Bond | Regioselective, compatible with aqueous systems. | peptide.com |
Peptide Stapling through Alkenyl and Alkynyl Amino Acid Derivatives
Peptide stapling is a specialized form of macrocyclization designed to reinforce the α-helical secondary structure of peptides, which is often crucial for their interaction with protein targets. peptide.comexplorationpub.com By introducing a covalent cross-link between two amino acid side chains, typically at the i and i+4 or i+7 positions, the helical conformation is stabilized. peptide.com This stabilization enhances binding affinity, proteolytic resistance, and cell permeability. explorationpub.com
Alkynyl amino acid derivatives, including this compound, are valuable tools for peptide stapling. The CuAAC reaction is a popular method for forming the staple, creating a triazole bridge between an alkyne-containing residue and an azide-containing residue. nih.govexplorationpub.com This "click-stapling" approach is often more straightforward and utilizes less expensive catalysts compared to the more common ring-closing metathesis (RCM) between two terminal alkenes. peptide.com Studies have shown that peptides stapled via a triazole linkage exhibit enhanced helicity and biological activity. peptide.com The stereochemistry of the alkyne-containing amino acid can influence the degree of helix stabilization and the resulting peptide's activity. peptide.com
| Stapling Chemistry | Required Amino Acids | Catalyst/Conditions | Advantages | References |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Two alkenyl amino acids (e.g., (S)-2-(4'pentenyl)-alanine) | Grubbs' catalyst (Ruthenium-based) | Well-established, produces all-hydrocarbon staple. | peptide.comexplorationpub.com |
| Azide-Alkyne Cycloaddition (CuAAC) | One alkynyl and one azide-containing amino acid | Copper(I) | Efficient, inexpensive catalyst, forms stable triazole staple. | nih.govpeptide.comexplorationpub.com |
| Lactamization | e.g., Lysine and Aspartic Acid/Glutamic Acid | Peptide coupling reagents | Forms a simple amide bond staple. | nih.gov |
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified molecular backbones. researchgate.net The goal is to overcome the inherent limitations of peptides as therapeutic agents, such as poor stability and low bioavailability. researchgate.net The incorporation of this compound is a key strategy in the synthesis of advanced peptidomimetics, as it introduces features that directly address these shortcomings.
Creation of Conformationally Constrained Peptide Structures
The introduction of this compound into a peptide sequence imposes significant conformational constraints. researchgate.net The N-methyl group restricts rotation around the peptide bond (the C-N bond), reducing the flexibility of the peptide backbone. peptide.com This modification can stabilize specific secondary structures, such as β-turns, and can be used to produce stable foldamers with topologies different from natural peptides. researchgate.netbenthamdirect.commerckmillipore.com Furthermore, the propargyl side chain allows for the creation of cyclic or stapled structures as described previously, which provides an even greater level of conformational rigidity. peptide.com By locking the peptide into its bioactive conformation, these constraints can lead to a thermodynamically favorable interaction with molecular targets, thereby enhancing binding affinity. explorationpub.com
Engineering Enhanced Peptide Properties (e.g., enzymatic stability, solubility)
A primary driver for using N-methylated amino acids is to improve the pharmacokinetic properties of peptides. researchgate.netbenthamdirect.com The N-methyl group provides steric hindrance that shields the adjacent amide bond from cleavage by proteolytic enzymes, significantly increasing the peptide's enzymatic stability and in vivo half-life. researchgate.netpeptide.comnovoprolabs.com This modification has been successfully employed in numerous peptide drugs to enhance their metabolic resistance. novoprolabs.com
Beyond stability, N-methylation can also modulate a peptide's physical properties. By disrupting interchain hydrogen bonding that can lead to aggregation, N-methylation can improve the solubility of hydrophobic peptides. merckmillipore.com It also tends to increase the lipophilicity of the peptide, which can improve its ability to permeate biological membranes. researchgate.netbenthamdirect.com
| Property | Effect of N-Methylation | Underlying Mechanism | References |
|---|---|---|---|
| Enzymatic Stability | Increased | Steric hindrance at the amide bond prevents protease recognition and cleavage. | researchgate.netpeptide.comnovoprolabs.com |
| In Vivo Half-Life | Increased | Reduced susceptibility to enzymatic degradation leads to longer circulation time. | researchgate.netpeptide.com |
| Solubility | Can be increased | Inhibition of interchain hydrogen bonding reduces aggregation. | merckmillipore.com |
| Membrane Permeability | Increased | Enhanced lipophilicity and reduced desolvation penalty. | researchgate.netpeptide.com |
| Conformation | Restricted | Steric clashes limit rotation around the C-N peptide bond. | peptide.commerckmillipore.com |
Applications in the Development of Neuropeptides
Neuropeptides are a class of signaling molecules in the nervous system that are involved in a wide range of physiological processes. Their therapeutic potential is often limited by their poor stability and inability to cross the blood-brain barrier (BBB). The modifications offered by this compound can help overcome these challenges.
N-methylation has been shown to enhance the intestinal permeability and BBB penetration of peptides. peptide.com For instance, peptides rich in N-methyl phenylalanine have been reported to passively diffuse across the BBB. peptide.com The increased enzymatic stability afforded by N-methylation is also critical for neuropeptides, which are rapidly degraded in circulation. peptide.com
Conjugation to Biomolecules and Functional Surfaces
The terminal alkyne of the propargylglycine side chain is a bioorthogonal handle, meaning it can undergo specific chemical reactions in a biological environment without interfering with native biochemical processes. bachem.com This makes this compound an excellent building block for the site-specific conjugation of peptides to other molecules or surfaces. chemimpex.com
Using click chemistry (CuAAC), peptides containing this residue can be easily and efficiently conjugated to a wide array of azide-functionalized substrates. bachem.comclockss.org This has broad applications in diagnostics, drug delivery, and materials science. chemimpex.com
Examples of such conjugations include:
Labeling: Attaching fluorescent dyes or quenchers for imaging and diagnostic purposes. bachem.com
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to improve solubility and extend the circulation half-life of therapeutic peptides. bachem.comnih.gov
Drug Conjugates: Linking peptides to small-molecule drugs to create targeted delivery systems. bachem.com
Surface Immobilization: Attaching peptides to functional surfaces, such as nanoparticles or sensor chips, for various biomedical applications. mit.edumit.edumdpi.com For example, peptides can be conjugated to gold nanoparticles for use in biosensors or to layer-by-layer nanoparticles for targeted drug delivery. mit.edumdpi.com
This conjugation strategy is highly versatile and eliminates the need for complex chemical modifications of the peptide or the substrate, simplifying the synthesis of advanced biomaterials. mit.edunih.gov
| Substrate for Conjugation | Purpose / Application | References |
|---|---|---|
| Fluorescent Dyes / Quenchers | Bio-imaging, diagnostics, FRET assays. | bachem.com |
| Polyethylene Glycol (PEG) | Improve solubility, increase half-life, reduce immunogenicity. | bachem.comnih.gov |
| Biotin (B1667282) | Affinity purification, detection via avidin/streptavidin. | clockss.org |
| Small-Molecule Drugs | Targeted drug delivery, peptide-drug conjugates. | bachem.com |
| Other Peptides/Proteins | Creating complex biomolecular structures, chemical ligation. | bachem.com |
| Nanoparticles / Functional Surfaces | Biosensors, targeted delivery systems, functional biomaterials. | mit.edumit.edumdpi.com |
Strategies for Bioconjugation and Attachment to Surfaces
The terminal alkyne of the propargyl group in this compound is the key to its utility in bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction is highly efficient, selective, and biocompatible, allowing for the covalent linkage of peptides to a wide array of molecules and surfaces in a controlled manner.
Peptides incorporating N-methyl-(S)-2-propargylglycine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group is compatible with the iterative process of peptide chain elongation. Once the desired peptide sequence is assembled, the terminal alkyne is available for subsequent conjugation.
Attachment to Surfaces: A common strategy for immobilizing peptides on surfaces involves functionalizing the surface with azide groups. The peptide, containing the N-methyl-(S)-2-propargylglycine residue, is then "clicked" onto the azide-modified surface. This method has been employed to create peptide-based biosensors, microarrays, and materials for tissue engineering. The N-methylation can be particularly advantageous in these applications by providing a more defined and stable peptide conformation on the surface.
The general steps for surface immobilization are outlined below:
| Step | Description | Key Considerations |
| 1. Surface Preparation | The substrate (e.g., glass, gold, polymer) is cleaned and functionalized with azide groups. | The choice of surface and functionalization chemistry depends on the intended application. Silanization is common for glass surfaces, while thiol chemistry is used for gold. |
| 2. Peptide Synthesis | The peptide incorporating this compound is synthesized via Fmoc-SPPS. | The position of the propargylglycine residue within the peptide sequence is a critical design parameter. |
| 3. Click Reaction | The azide-functionalized surface is incubated with the alkyne-containing peptide in the presence of a Cu(I) catalyst. | Common catalysts include CuSO4 with a reducing agent like sodium ascorbate. Ligands such as TBTA can be used to stabilize the Cu(I) and improve reaction efficiency. |
| 4. Washing and Characterization | The surface is thoroughly washed to remove unreacted peptide and catalyst. The immobilized peptide is then characterized using techniques like XPS, contact angle goniometry, or fluorescence microscopy (if the peptide is labeled). | Rigorous washing is crucial to prevent non-specific adsorption. |
Formation of Peptide-Drug and Peptide-Peptide Conjugates
The same click chemistry principles used for surface attachment are applied to the creation of complex biomolecular conjugates, including peptide-drug conjugates (PDCs) and peptide-peptide conjugates. nih.gov
Peptide-Peptide Conjugates: this compound facilitates the ligation of two or more peptide chains. bachem.com This is particularly useful for synthesizing large or complex proteins that are difficult to produce through direct synthesis, creating branched peptides, or assembling multimeric peptide structures. One peptide is synthesized with a C-terminal or side-chain propargylglycine, while the other is functionalized with an azide, typically at the N-terminus or on a lysine side chain. The subsequent CuAAC reaction forms a stable triazole linkage between the peptide fragments. The N-methylation at the ligation site can influence the conformation and flexibility of the final conjugate.
The table below summarizes key research findings related to the use of propargylglycine in forming peptide conjugates. While specific data for the N-methylated version is not extensively detailed in the cited literature, the principles are directly applicable.
| Conjugate Type | Research Finding | Significance |
| Peptide-Peptide Ligation | Click chemistry allows for the efficient ligation of peptide fragments with different functionalities. bachem.com | Enables the synthesis of complex, multi-domain proteins and branched peptide architectures. |
| Peptide Cyclization | Intramolecular click reactions between a propargylglycine and an azide-containing amino acid within the same peptide chain can yield cyclic peptides. rsc.org | Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. |
| Influence of N-Methylation | N-methylation of the peptide backbone can influence the propensity for monomeric versus dimeric cyclization in click-based macrocyclization reactions. | Provides a tool to control the outcome of intramolecular conjugation reactions and the final structure of the product. |
| Peptide-Small Molecule Conjugation | Propargylglycine-containing peptides can be readily conjugated to various small molecules, including imaging agents and therapeutic payloads. | Offers a versatile platform for creating multifunctional peptide-based probes and targeted therapeutics. |
Applications in Chemical Biology and Advanced Materials
Bioorthogonal Reaction Platforms Utilizing the Propargyl Group
The terminal alkyne of the propargyl group is the key to the utility of N-Fmoc-N-methyl-(S)-2-propargylglycine in bioorthogonal chemistry. This functional group can participate in a range of highly specific and efficient "click" reactions, which allow for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. The incorporation of this amino acid into a peptide sequence, therefore, introduces a site-specific handle for subsequent modification.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide. nbinno.com Peptides synthesized with this compound can be readily conjugated to a wide array of azide-functionalized molecules, including fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules. nbinno.com
The general reaction scheme for CuAAC involving a peptide containing a propargylglycine (B1618536) derivative is as follows:
Peptide-Alkyne + Azide-Molecule --(Cu(I))--> Peptide-Triazole-Molecule
The N-methyl group on the amino acid backbone may influence the conformation of the peptide, which could in turn affect the accessibility of the propargyl group to the copper catalyst and the azide-containing molecule. However, the fundamental reactivity of the alkyne is not expected to be significantly altered.
Table 1: Key Features of CuAAC for Peptide Modification
| Feature | Description |
|---|---|
| Reaction Type | [3+2] Cycloaddition |
| Reactants | Terminal Alkyne, Azide |
| Catalyst | Copper (I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High efficiency, high regioselectivity, mild reaction conditions |
As a complementary reaction to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity can be crucial in applications where the specific orientation of the linked molecules is important for biological activity or material properties. The use of this compound in peptide synthesis allows for the creation of peptides that can be selectively functionalized to yield the 1,5-triazole linkage.
The choice of catalyst dictates the isomeric outcome of the azide-alkyne cycloaddition:
| Catalyst | Product Regioisomer |
| Copper (I) | 1,4-disubstituted 1,2,3-triazole |
| Ruthenium (II) | 1,5-disubstituted 1,2,3-triazole |
The reaction mechanism for RuAAC involves a ruthenium-acetylide intermediate, and similar to CuAAC, the presence of the N-methyl group is not expected to inhibit the reaction, although it may have subtle effects on reaction kinetics due to conformational constraints.
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation that can utilize the alkyne functionality of this compound. In this reaction, an electron-rich alkyne (the dienophile) reacts with an electron-poor diene, typically a tetrazine derivative. This reaction is known for its exceptionally fast reaction rates and its ability to proceed without the need for a metal catalyst, which can be advantageous in biological systems where metal toxicity is a concern.
While terminal alkynes are generally less reactive in IEDDA reactions compared to strained alkenes, they can still participate, particularly with highly reactive tetrazines. The incorporation of this compound into a peptide would enable its conjugation to tetrazine-modified molecules.
Photo-click reactions offer temporal and spatial control over the ligation process, as the reaction is initiated by light. The propargyl group of this compound can participate in certain photo-click reactions, such as the photo-induced thiol-yne reaction. In this reaction, a thiol reacts with the alkyne in the presence of a photoinitiator and UV light to form a vinyl sulfide, which can then react with a second thiol.
This method allows for the precise patterning of peptides onto surfaces or the controlled cross-linking of peptide-based hydrogels. The N-methyl group could potentially influence the photochemical process by altering the local environment of the propargyl group.
Development of Functional Probes and Labels
The unique combination of features in this compound makes it an excellent building block for the creation of functional probes and labels for studying biological systems.
The Fmoc protecting group is central to the use of this compound in the synthesis of fluorescently labeled peptides. nbinno.com Following the incorporation of the amino acid into a peptide via SPPS, the Fmoc group is removed to reveal the N-terminal amine for further peptide chain elongation. Once the desired peptide sequence is synthesized, the propargyl group serves as a handle for the attachment of a fluorescent dye.
A common strategy involves the use of an azide-functionalized fluorophore, which can be attached to the peptide via CuAAC. This approach offers high specificity and efficiency, ensuring that the fluorescent label is attached only at the desired position.
Table 2: Representative Azide-Functionalized Fluorophores for CuAAC Labeling
| Fluorophore Class | Excitation (nm) | Emission (nm) |
|---|---|---|
| Coumarin | ~350-450 | ~450-500 |
| Fluorescein | ~490 | ~520 |
| Rhodamine | ~550 | ~570 |
The N-methyl group in the peptide backbone can influence the photophysical properties of the attached fluorophore by altering its local environment and potentially reducing quenching effects. Furthermore, the increased proteolytic resistance conferred by N-methylation can lead to more stable fluorescent probes for long-term imaging studies.
Targeted Molecular Constructs and Assemblies
The ability to precisely modify peptides containing this compound is crucial for developing targeted molecular systems for therapeutic and research purposes.
Dendrimers are highly branched, tree-like molecules that can be functionalized with multiple copies of a specific ligand. When peptides with antiviral properties are attached to a dendrimer core, the resulting dendrimer-peptide conjugate (DPC) can exhibit significantly enhanced efficacy due to a multivalent binding effect. nih.govnih.gov This multivalency allows the DPC to bind to multiple sites on a virus simultaneously, leading to potent inhibition of viral entry into host cells. nih.govmdpi.com
This compound is an ideal building block for creating the peptide components of these DPCs. The peptide can be synthesized using standard methods, and the terminal propargyl group provides a specific site for conjugation to an azide-functionalized dendrimer scaffold via a click reaction. This strategy has been explored for developing antagonists against viruses like SARS-CoV-2 and Herpes Simplex Virus (HSV), where multivalent presentation dramatically increases inhibitory activity compared to the free peptide. nih.govnih.govmdpi.com
The compound's structure is highly amenable to custom drug design. chemimpex.com By incorporating it into a peptide sequence, medicinal chemists gain a reactive handle that is bioorthogonal, meaning it will not react with other functional groups found in biological systems. This allows for the late-stage modification of a peptide-based drug candidate. For example, the propargyl group can be used to attach:
Targeting moieties that guide the drug to specific cells or tissues.
Polymers like polyethylene glycol (PEG) to improve solubility and circulation time.
Cytotoxic agents to create peptide-drug conjugates for cancer therapy.
This modularity accelerates the development of novel therapeutics by allowing researchers to easily synthesize and test a variety of peptide conjugates to optimize their efficacy and pharmacological properties. chemimpex.com
CD36 is a scavenger receptor found on the surface of various cell types, including macrophages, platelets, and fat cells. nih.gov It is involved in diverse biological processes such as fatty acid uptake, inflammatory responses, and angiogenesis. nih.gov As a key player in metabolism and immunity, CD36 is a significant target for therapeutic intervention in diseases like atherosclerosis and metabolic syndrome. nih.govnih.gov
Peptides can be designed to act as modulators of CD36 activity. This compound can be incorporated into such peptides to serve as a platform for further modification. The propargyl group can be used to conjugate lipid molecules to mimic natural ligands or to attach other small molecules that can enhance binding affinity or modulate the receptor's function. This allows for the systematic development of targeted peptide-based constructs to study and influence CD36 signaling pathways.
The core structure of propargylglycine has been shown to have utility in the design of enzyme inhibitors. The related compound, N-propargylglycine (N-PPG), is known to act as a suicide inhibitor of the enzyme proline dehydrogenase (PRODH), a mitochondrial flavoprotein. nih.gov Suicide inhibitors are a class of irreversible inhibitors that are catalytically activated by the target enzyme, leading to a covalent modification that permanently deactivates it.
The demonstrated activity of the propargylglycine scaffold makes this compound a valuable building block for creating more complex and targeted peptide-based enzyme inhibitors. By incorporating this amino acid into a peptide sequence that mimics the substrate of a target enzyme, researchers can design potent and highly specific irreversible inhibitors for therapeutic or research applications. nih.gov
Analytical and Characterization Approaches for Modified Peptides
Spectroscopic Methodologies for Structural Elucidation and Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of N-Fmoc-N-methyl-(S)-2-propargylglycine and its corresponding peptides at an atomic level.
¹H NMR spectroscopy is pivotal for identifying the various proton environments within the molecule. The spectrum of this compound is expected to exhibit characteristic signals for the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the N-methyl group, the propargyl side chain, and the amino acid backbone. The aromatic protons of the Fmoc group typically resonate in the downfield region of the spectrum, approximately between 7.2 and 7.8 ppm. The protons of the CH and CH₂ groups of the fluorenyl moiety are expected around 4.2 to 4.5 ppm. A distinct singlet corresponding to the N-methyl protons would likely appear in the range of 2.5 to 3.0 ppm. The terminal alkyne proton of the propargyl group is anticipated to produce a signal around 2.0 to 2.5 ppm, while the adjacent methylene protons would likely be observed between 2.5 and 3.0 ppm. The α-proton of the glycine (B1666218) backbone would show a signal whose chemical shift is influenced by the neighboring substituents.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the Fmoc group is expected to have a chemical shift in the range of 155-157 ppm, while the carboxylic acid carbonyl of the glycine moiety would appear further downfield, around 170-175 ppm. The aromatic carbons of the fluorenyl group typically resonate between 120 and 145 ppm. The carbons of the propargyl group are expected around 70-80 ppm for the sp-hybridized carbons and lower field for the sp³-hybridized carbon. The N-methyl carbon would likely be observed in the range of 30-40 ppm.
¹⁵N NMR spectroscopy, although less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen environments. In this compound, two distinct nitrogen signals would be expected, one for the nitrogen atom of the amino acid and another if any nitrogen-containing side chains were present in a larger peptide. Isotopic labeling can enhance the utility of ¹⁵N NMR for detailed structural and dynamic studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 145 |
| Fmoc CH/CH₂ | 4.2 - 4.5 | 47 - 68 |
| N-Methyl | 2.5 - 3.0 | 30 - 40 |
| Propargyl ≡C-H | 2.0 - 2.5 | ~70 |
| Propargyl C≡C | - | ~80 |
| Propargyl CH₂ | 2.5 - 3.0 | 20 - 30 |
| α-CH | Variable | 50 - 60 |
| Carboxyl C=O | - | 170 - 175 |
| Fmoc C=O | - | 155 - 157 |
Infrared (IR) spectroscopy is a rapid and effective technique for the identification of key functional groups within a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its distinct moieties. A sharp, strong absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would give rise to a weaker absorption in the range of 2100-2260 cm⁻¹. The carbonyl (C=O) stretching vibrations of the Fmoc protecting group and the carboxylic acid would be prominent in the region of 1680-1760 cm⁻¹. Additionally, the aromatic C-H and C=C stretching vibrations of the fluorenyl ring would be observed in their characteristic regions.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Terminal Alkyne | C≡C Stretch | 2100 - 2260 |
| Carboxylic Acid/Fmoc | C=O Stretch | 1680 - 1760 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkane | C-H Stretch | 2850 - 2960 |
Raman spectroscopy offers a complementary vibrational spectroscopic technique to IR, with particular advantages for the analysis of samples in aqueous media and for surface-enhanced applications. The terminal alkyne group in this compound is an excellent Raman reporter. The C≡C stretching vibration gives rise to a strong and sharp Raman scattering peak in a spectral region (around 2100 cm⁻¹) that is relatively free from interference from biological molecules. This makes the propargyl group a valuable tag for monitoring the incorporation and localization of the modified amino acid in peptides and on surfaces without the need for bulky fluorescent labels.
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry is an indispensable tool for the precise determination of molecular mass and for the verification of the amino acid sequence in peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of intact molecules, including protected amino acids and peptides. For this compound, ESI-MS would be used to confirm its molecular weight (349.38 g/mol ). In the context of a modified peptide, ESI-MS can verify the successful incorporation of the amino acid by the corresponding mass shift in the resulting peptide. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the peptide, providing sequence information. A characteristic fragmentation pattern for Fmoc-protected amino acids involves the loss of the Fmoc group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is particularly well-suited for the analysis of large biomolecules like peptides and proteins. It provides rapid and accurate molecular weight determination. When analyzing a peptide containing this compound, MALDI-TOF-MS can readily confirm the mass of the modified peptide. This technique is also valuable for analyzing complex peptide mixtures and for monitoring the progress of peptide synthesis and subsequent modifications.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Functionalization Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique capable of providing detailed elemental and molecular information from the uppermost few nanometers of a material's surface. ulvac-phi.comphi.com This makes it an invaluable tool for characterizing the functionalization of surfaces with modified peptides and amino acids, such as this compound. In the context of materials science and biotechnology, surfaces are often modified with such molecules to enhance biocompatibility, facilitate cell adhesion, or introduce specific reactive sites for further chemical transformations.
The principle of ToF-SIMS involves bombarding the sample surface with a pulsed primary ion beam. ulvac-phi.comphi.com This causes the sputtering of secondary ions from the surface, which are then accelerated into a time-of-flight mass analyzer. The mass-to-charge ratio (m/z) of these secondary ions is determined by measuring their flight time to a detector. Lighter ions travel faster and reach the detector sooner than heavier ions. The resulting mass spectrum provides a detailed fingerprint of the surface chemistry.
For a surface functionalized with this compound, a ToF-SIMS analysis would be expected to yield characteristic secondary ions corresponding to fragments of the molecule. These would include ions representative of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the N-methyl-propargylglycine core, and potentially the intact parent molecule. The high mass resolution of ToF-SIMS allows for the unambiguous identification of these fragments based on their precise mass.
Table 1: Expected Characteristic ToF-SIMS Fragments for this compound
| Fragment Name | Chemical Formula | Expected m/z |
| Fluorenylmethyloxy | C14H11O | 195.08 |
| Fluorenylmethyl Cation | C14H11+ | 179.09 |
| Propargylglycine (B1618536) Fragment | C5H6NO2 | 112.04 |
| N-methyl-propargylglycine Fragment | C6H8NO2 | 126.06 |
Note: The expected m/z values are for the positive ion mode and may vary slightly depending on the specific instrument calibration and adduct formation.
Research on surfaces modified with other Fmoc-protected amino acids has demonstrated the utility of ToF-SIMS in confirming the presence and distribution of the functionalizing molecules. researchgate.net For instance, studies on amino acid-modified cellulose surfaces have successfully used ToF-SIMS to detect characteristic fragments of the amino acids, confirming their covalent attachment to the cellulose backbone. researchgate.net Similar approaches could be applied to surfaces functionalized with this compound to assess the homogeneity of the functionalization and to detect any potential surface contaminants. The imaging capabilities of ToF-SIMS would also allow for the visualization of the spatial distribution of the compound on the surface, which is crucial for applications requiring patterned or localized functionalization. nih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification and purity assessment of synthetic peptides and their building blocks, including this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Product Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of non-volatile and thermally labile compounds, making it ideally suited for Fmoc-protected amino acids. In the synthesis of this compound, HPLC is employed to isolate the desired product from unreacted starting materials, by-products, and other impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The bulky, hydrophobic Fmoc group of this compound results in significant retention on a reversed-phase column, facilitating its separation from more polar impurities.
The purity of the final product is also assessed by HPLC, where a single, sharp peak is indicative of a high-purity compound. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Product specifications for commercially available Fmoc-protected amino acids often cite a purity level of ≥95% or higher as determined by HPLC. thermofisher.com
Table 2: Illustrative HPLC Parameters for the Analysis of Fmoc-Protected Amino Acids
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and may require optimization for the specific separation of this compound.
Determination of Enantiomeric Excess
The stereochemical purity of chiral compounds like this compound is critical for their application in peptide synthesis and drug discovery, as different enantiomers can have vastly different biological activities. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.
Chiral HPLC is the most widely used method for determining the enantiomeric excess of amino acid derivatives. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.
Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of amino acid enantiomers. For Fmoc-protected amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, have shown excellent enantioselective capabilities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For this compound, a high enantiomeric excess (typically >98%) is essential to ensure the stereochemical integrity of the peptides into which it is incorporated.
Table 3: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or amylose derivatives | Normal-phase or reversed-phase |
| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Polar organic or reversed-phase |
| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal-phase |
Theoretical and Computational Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are cornerstones of computational structural biology, enabling the exploration of the conformational landscape and binding interactions of peptides incorporating modified amino acids. mdpi.com
The incorporation of N-Fmoc-N-methyl-(S)-2-propargylglycine into a peptide sequence is expected to have significant conformational consequences. The N-methyl group, in particular, is known to influence the peptide backbone by restricting the rotation around the C-N amide bond. nih.govnih.gov This often leads to an increased population of the cis-amide bond conformation compared to the almost exclusively trans conformation found in secondary amides. nih.gov This alteration can profoundly impact the secondary structure, potentially disrupting or stabilizing structures like α-helices and β-sheets. nih.govosti.gov
Molecular dynamics simulations can be employed to explore these effects systematically. By simulating the peptide in an explicit solvent environment, researchers can observe how the N-methyl and propargyl groups influence local and global peptide folding. The simulations can predict preferred dihedral angles (φ, ψ) and identify stable conformational states. osti.gov For example, studies on other N-methylated peptides have shown that these residues can act as "turn-inducers," promoting the formation of β-turns, which are critical for molecular recognition events. nih.gov The bulky Fmoc protecting group, while typically removed before the peptide's final application, also imposes significant steric constraints that are relevant during synthesis and purification planning.
| Parameter | Effect of N-Methylation | Computational Observation |
| Amide Bond | Increases propensity for cis conformation | MD simulations can quantify the trans:cis isomer ratio. |
| Dihedral Angles (φ, ψ) | Restricts allowable conformational space | Ramachandran plots generated from simulations show more confined regions. |
| Secondary Structure | Can disrupt α-helices and β-sheets; may promote β-turns | Analysis of simulation trajectories reveals changes in hydrogen bonding patterns and secondary structure elements. nih.govosti.gov |
| Overall Flexibility | Generally decreases local backbone flexibility | Root Mean Square Fluctuation (RMSF) analysis indicates lower atomic fluctuations at the modification site. |
This table summarizes the general effects of N-methylation on peptide conformation as studied through computational methods.
When a peptide containing N-methyl-(S)-2-propargylglycine is designed as a ligand for a biological receptor, molecular docking and MD simulations are invaluable for predicting its binding mode and affinity. Docking algorithms can rapidly screen potential binding poses of the peptide within the receptor's active site.
Following docking, MD simulations provide a more dynamic and accurate picture of the ligand-receptor complex. nih.gov These simulations can reveal:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the peptide and receptor over time, the stability of the binding pose can be assessed. A stable complex will exhibit minimal deviations from its initial docked conformation. nih.gov
Key Intermolecular Interactions: Simulations can map the persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex.
Role of the Propargyl Group: The propargyl group is of particular interest as it can act as a handle for covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). fishersci.ca Simulations can predict the accessibility and orientation of the alkyne moiety within the binding pocket, informing the design of covalent inhibitors or probes.
Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to simulation snapshots to estimate the binding free energy, allowing for a quantitative comparison between different peptide analogs.
Quantum Chemical Calculations
Quantum chemical calculations, which solve approximations of the Schrödinger equation, offer a highly accurate description of electronic structure. nih.gov These methods are computationally intensive but provide deep insights into molecular properties and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting a range of molecular properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comnih.govrsc.org By calculating the electronic ground state of this compound, DFT can predict its spectroscopic signatures. researchgate.net
This predictive power is crucial for several reasons:
Structural Verification: Comparing theoretically predicted spectra with experimental data provides a robust method for confirming the chemical structure and purity of the synthesized compound. functmaterials.org.ua
Spectral Assignment: DFT calculations help assign specific vibrational modes or NMR chemical shifts to particular atoms or functional groups within the molecule, aiding in the interpretation of complex experimental spectra.
Conformational Isomers: Different conformers of the molecule can have distinct spectral features. DFT can be used to calculate the spectra for various low-energy conformers, helping to identify which ones are present in a sample. nih.gov
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) (Example) |
| C≡C-H Stretch | Terminal Alkyne | ~3300 |
| C=O Stretch | Carboxylic Acid / Carbamate | 1700 - 1780 |
| C-H Stretch (Aromatic) | Fluorenyl Group | 3000 - 3100 |
| N-CH₃ Stretch | N-methyl Group | 2800 - 2950 |
This table provides an example of how DFT calculations can be used to predict characteristic infrared vibrational frequencies for the functional groups within this compound.
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For this compound, these methods can be applied to model:
Peptide Bond Formation: DFT can map the entire energy profile of the coupling reaction during solid-phase peptide synthesis. This includes identifying the transition state structures and calculating the activation energy barriers, providing insights into reaction kinetics and potential side reactions.
"Click" Reaction Pathways: The mechanism of the azide-alkyne cycloaddition involving the propargyl group can be studied in detail. Calculations can determine whether the reaction proceeds via a stepwise or concerted mechanism and how catalysts or strain influence the reaction barrier. rsc.org
Racemization Propensity: The energy barrier for epimerization at the α-carbon can be calculated to predict the risk of racemization during synthesis and coupling steps, which is a critical concern for N-methylated amino acids.
In Silico Screening and Rational Design Approaches
This compound serves as a valuable building block for the rational design of peptide-based therapeutics and probes. nih.govnih.gov In silico screening strategies leverage computational power to design and evaluate vast virtual libraries of peptides containing this and other modified amino acids. frontiersin.org
The design process often follows these steps:
Target Identification: A protein or other macromolecule of therapeutic interest is identified. dntb.gov.ua
Library Generation: A virtual library of peptides is created by incorporating N-methyl-(S)-2-propargylglycine and other amino acids at various positions in a lead peptide sequence.
Virtual Screening: High-throughput docking or other screening methods are used to predict the binding affinity of each peptide in the library to the target receptor. nih.gov
Hit Prioritization: The top-scoring candidates are selected for further analysis using more rigorous methods like MD simulations to evaluate their stability and binding dynamics. arabjchem.org
The unique features of N-methyl-(S)-2-propargylglycine are particularly advantageous in rational design. The N-methyl group can enhance proteolytic stability and modulate conformation, while the propargyl group enables covalent targeting or the attachment of imaging agents, making it a powerful tool for developing next-generation peptide inhibitors and diagnostics. frontiersin.org
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Synthetic Routes for N-Methylated Unnatural Amino Acids
While general methods for the synthesis of N-methylated amino acids are established, the development of more efficient, scalable, and stereochemically precise routes remains a critical area of research. nih.gov The synthesis of N-Fmoc-N-methyl-(S)-2-propargylglycine presents unique challenges due to the presence of the reactive propargyl group. Future research will likely focus on optimizing existing methods and exploring novel synthetic strategies.
Established methods for the N-methylation of Fmoc-amino acids often involve multi-step procedures. One common approach is the Biron-Kessler method, which utilizes 2-nitrobenzenesulfonyl (o-NBS) protection of the amine, followed by methylation and subsequent deprotection and Fmoc re-introduction. nih.gov Another strategy involves the formation of an intermediate 5-oxazolidinone (B12669149) from the corresponding Fmoc-amino acid, which is then reductively opened to yield the N-methylated product. acs.orgresearchgate.net
Future synthetic explorations could focus on:
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and facilitate scalability.
Enzymatic Methods: Investigating the potential of engineered enzymes for the stereoselective N-methylation of the amino acid, offering a greener and more efficient alternative to traditional chemical methods. nih.gov
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Method | Advantages | Potential Challenges for this compound |
| Biron-Kessler Method | Well-established, applicable to various amino acids. | Multi-step process, potential for side reactions with the propargyl group under certain conditions. |
| Oxazolidinone Method | Generally high yields, good stereochemical retention. | Requires specific conditions for the formation and reductive opening of the oxazolidinone. |
| Direct Catalytic Methylation | Potentially more atom-economical and efficient. | Catalyst compatibility with the alkyne functionality and Fmoc group needs to be established. |
| Enzymatic Methylation | High stereoselectivity, environmentally benign. | Requires the discovery or engineering of a suitable methyltransferase. |
Expanded Scope of Bioorthogonal Conjugation in Complex Biological Systems
The propargyl group of this compound serves as a versatile handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These "click chemistry" reactions allow for the precise and efficient conjugation of peptides containing this amino acid to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, even in complex biological environments. nbinno.com
The presence of the N-methyl group can further enhance the utility of these conjugations. N-methylation is known to increase the proteolytic resistance of peptides, meaning that peptide probes or therapeutics incorporating this compound would have a longer half-life in vivo, allowing for more effective imaging or sustained drug delivery. nih.gov
Future research in this area will likely explore:
In Vivo Click Chemistry: Utilizing peptides containing N-methylated propargylglycine (B1618536) for in vivo imaging and targeted therapy. The enhanced stability conferred by the N-methyl group would be highly advantageous in these applications.
Multi-functional Probes: Designing peptides with multiple this compound residues to allow for the attachment of different molecular probes or therapeutic agents to a single peptide scaffold.
Conformationally Constrained Peptides: The N-methyl group can restrict the conformational flexibility of the peptide backbone. nih.gov This can be exploited to create peptides with higher affinity and selectivity for their biological targets, which, when combined with bioorthogonal conjugation, can lead to highly potent and specific molecular tools.
Integration into Advanced Smart Biomaterials and Responsive Systems
"Smart" biomaterials are materials that can respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain enzymes. Peptides are excellent candidates for the construction of such materials due to their biocompatibility and the vast chemical diversity they offer. nih.gov
The incorporation of this compound into peptide-based biomaterials could lead to the development of novel responsive systems:
Enzyme-Responsive Hydrogels: Hydrogels functionalized with peptides containing this amino acid could be designed to degrade or release a payload in the presence of specific enzymes that recognize and cleave the peptide sequence. The N-methyl group could be strategically placed to control the rate of enzymatic degradation.
Bioorthogonally Cross-linked Materials: The propargyl group can be used to cross-link peptide chains via click chemistry, forming stable hydrogels or other biomaterials. These materials could be formed in situ under biocompatible conditions.
Self-Assembling Nanosystems: The N-methyl group can influence the self-assembly properties of peptides, leading to the formation of unique nanostructures such as nanofibers or nanotubes. These structures could be further functionalized using the propargyl handle for applications in tissue engineering and drug delivery.
High-Throughput Screening and Combinatorial Chemistry Applications for Peptide Libraries
Combinatorial chemistry and high-throughput screening are powerful tools for the discovery of new peptide-based drugs and diagnostic agents. americanpeptidesociety.org The synthesis of peptide libraries containing this compound would open up new possibilities in this area.
The inclusion of N-methylated amino acids in peptide libraries can significantly expand the accessible chemical space and lead to the discovery of peptides with improved pharmacological properties. nih.gov The propargyl group provides an additional layer of diversification, allowing for the post-synthesis modification of the library with a wide range of molecules via click chemistry.
Future applications in this domain include:
One-Bead-One-Compound (OBOC) Libraries: The synthesis of OBOC libraries where each bead contains a unique peptide sequence incorporating this compound. These libraries could be screened against biological targets, and hit compounds could be readily identified.
Post-Screening Modification: Libraries could be screened in their "naked" form, and then the most promising hits could be modified via click chemistry to optimize their activity or to attach a reporter molecule for further studies.
DNA-Encoded Libraries (DELs): The development of DNA-encoded libraries of peptides containing N-methylated propargylglycine would allow for the screening of vast numbers of compounds. acs.org The N-methyl group can enhance the drug-like properties of the peptides in the library, increasing the probability of identifying potent and bioavailable lead compounds.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of N-Fmoc-N-methyl-(S)-2-propargylglycine?
Answer:
- Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis during the alkylation of glycine derivatives. For example, the propargyl group can be introduced via nucleophilic substitution under controlled temperature (−20°C to 0°C) to minimize racemization .
- Fmoc protection : Apply Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF with a tertiary amine base (e.g., DIEA) to protect the amine group. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Purification : Use reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA) to achieve ≥99% purity. Confirm enantiomeric excess via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
Basic: How should this compound be stored to maintain stability?
Answer:
- Storage conditions : Store at +4°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the propargyl group .
- Incompatible materials : Avoid contact with oxidizers (e.g., peroxides, nitric acid) and strong bases, which may trigger hazardous reactions .
- Handling : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) during weighing to minimize inhalation of dust .
Advanced: What analytical methods validate the structure and purity of this compound?
Answer:
- LC-MS : Confirm molecular weight (M+Na⁺ = 358.3) using ESI-MS in positive ion mode. Fragmentation peaks at m/z 179 (Fmoc⁺) and 132 (propargylglycine backbone) .
- NMR : Key signals include:
- Solubility testing : Dissolve in DMSO (≥2.5 mg/mL) for compatibility with peptide synthesis buffers .
Advanced: How can side reactions involving the propargyl group be minimized during peptide synthesis?
Answer:
- Coupling conditions : Use HATU/DIPEA in DMF for efficient amide bond formation without activating the propargyl group. Avoid Cu(I) catalysts unless intentionally performing click chemistry .
- Temperature control : Maintain reaction temperatures ≤25°C to prevent alkyne dimerization or oxidation .
- Monitoring : Track propargyl integrity via IR spectroscopy (C≡C stretch at ~2120 cm⁻¹) .
Methodological Challenge: How is the N-methyl group introduced without racemization?
Answer:
- Selective methylation : After Fmoc protection, treat with methyl iodide (2 eq) in THF using NaH as a base at 0°C. Quench with aqueous NH₄Cl to isolate the product .
- Racemization check : Compare optical rotation ([α]D²⁵ = +15° in CHCl₃) with literature values. Use Marfey’s reagent to derivatize hydrolyzed samples and confirm configuration via HPLC .
Stability Under Experimental Conditions: How does pH affect the compound’s stability?
Answer:
- Acidic conditions (pH <3) : Rapid cleavage of the Fmoc group occurs; avoid TFA-containing buffers unless intentional deprotection is needed .
- Basic conditions (pH >9) : Risk of propargyl oxidation to ketones. Use neutral buffers (e.g., PBS) for biological assays .
- Thermal stability : Decomposition observed at >80°C (TGA data). Store lyophilized samples at −20°C for long-term stability .
Application in Click Chemistry: What protocols optimize CuAAC with this compound?
Answer:
- Reaction setup : Combine with azide derivatives (1.2 eq) in THF/H₂O (3:1) using CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq) at 25°C for 12 hr .
- Workup : Purify triazole products via silica gel chromatography (ethyl acetate/hexane). Confirm conversion via ¹H NMR (triazole proton at δ 7.5–7.7) .
Troubleshooting: Why does coupling efficiency drop in solid-phase synthesis?
Answer:
- Resin compatibility : Use Wang or Rink amide resin with a swelling volume ≥5 mL/g in DMF. Pre-swelling for 30 min improves accessibility .
- Activation issues : Ensure HATU is fresh (bright yellow color); older reagents may form inactive tetramethyluronium byproducts .
- Steric hindrance : Incorporate a spacer (e.g., β-alanine) between the propargyl group and resin to reduce steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
